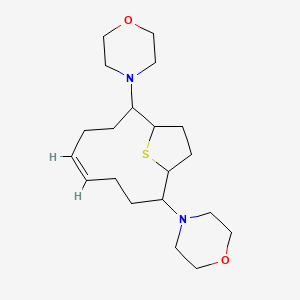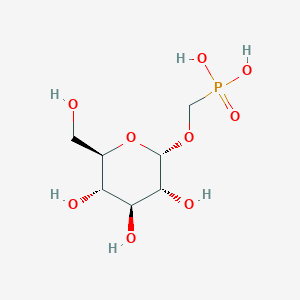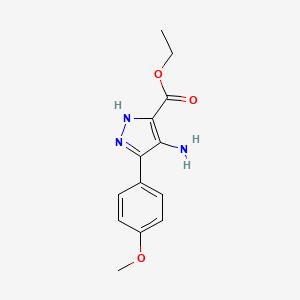
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide is a chemical compound known for its high binding affinity and selectivity for α7-nicotinic acetylcholine receptors (α7-nAChRs). This compound has been synthesized for use in positron emission tomography (PET) imaging, particularly for imaging α7-nicotinic acetylcholine receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide involves multiple steps. The starting materials typically include dibenzothiophene derivatives and 1,4-diazabicyclo[3.2.2]nonane. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step may involve the use of fluorinating agents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling reactive chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiophene moiety.
Reduction: Reduction reactions may target the nitrogen atoms in the diazabicyclo structure.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate
特性
CAS番号 |
1456878-22-0 |
|---|---|
分子式 |
C19H19FN2O2S |
分子量 |
358.4 g/mol |
IUPAC名 |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2 |
InChIキー |
JIGWWGDIEUWCOR-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



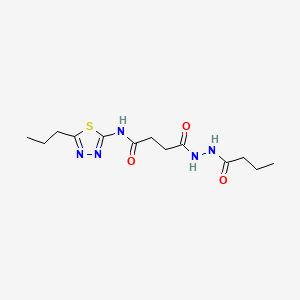
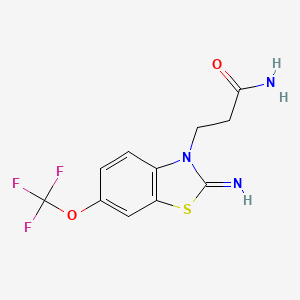
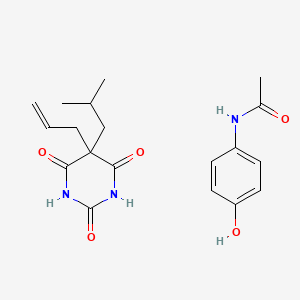
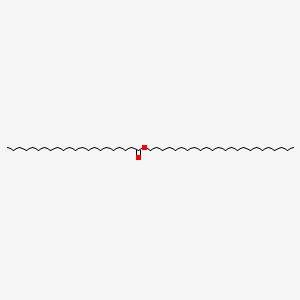

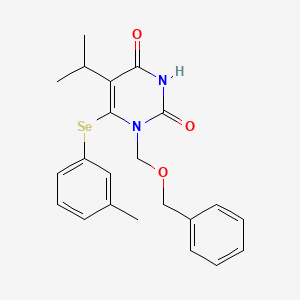
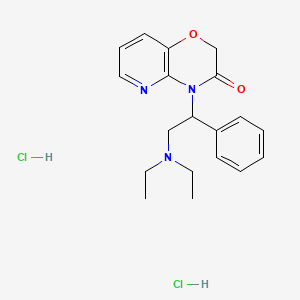

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)

